4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
The compound “4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds with a fused benzene and imidazole ring structure. This compound also contains a phenoxy group, which is a functional group consisting of a phenyl group bonded to an oxygen atom .
Chemical Reactions Analysis
Benzimidazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and the nitrogen atoms in the imidazole ring can potentially form hydrogen bonds . The phenoxy group might undergo reactions typical of ethers, such as cleavage under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. Benzimidazoles are generally stable and have a planar structure. The presence of the phenoxy group might increase the compound’s solubility in organic solvents .Scientific Research Applications
Herbicide and Weed Control
4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole: is employed as a systemic post-emergence phenoxy herbicide. It effectively targets broadleaf annual and perennial weeds, including thistle and dock. Applications extend to various crops such as cereals, flax, rice, vines, peas, potatoes, and grasslands. Additionally, it finds use in forestry management and along rights-of-way .
Environmental Studies
Environmental scientists study the fate and behavior of 4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole in soil, water, and air. Understanding its persistence, degradation pathways, and potential ecological impact is crucial for sustainable use.
These applications highlight the versatility and significance of this compound in various scientific domains. Keep in mind that ongoing research may uncover additional uses or refine existing ones. If you need further details or have other inquiries, feel free to ask
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with hemoglobin subunits alpha and beta .
Mode of Action
The exact mode of action of this compound is not well-documented. It’s likely that it interacts with its targets, leading to changes in their function. More research is needed to fully understand the interaction between this compound and its targets .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
properties
IUPAC Name |
4-methyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-6-8-13(9-7-11)19-10-15-17-14-5-3-4-12(2)16(14)18-15/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEXXXKIWKODMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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